1-(cyclohexylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide is a selective inhibitor of fatty acid amide hydrolase (FAAH) []. FAAH is an enzyme responsible for the degradation of anandamide, an endocannabinoid neurotransmitter []. By inhibiting FAAH, 1-(cyclohexylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide increases anandamide levels in the brain []. This compound is classified as an endocannabinoid modulator and is used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes [, ].
1-(cyclohexylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide is a potent and selective inhibitor of FAAH []. It binds to the enzyme's active site, preventing the hydrolysis of anandamide []. This inhibition leads to an increase in anandamide levels, particularly in the brain, where FAAH activity is high [].
Investigating the Role of the Endocannabinoid System in Pain: PF-3845 has been employed to explore the therapeutic potential of FAAH inhibition in managing inflammatory and neuropathic pain []. Studies have shown its effectiveness in reducing pain-related behaviors in animal models [, ].
Studying the Relationship Between the Endocannabinoid System and Blood Pressure Regulation: Research has explored the effects of PF-3845 on blood pressure and diuresis. It has been observed to lower mean arterial pressure and influence urine output when administered in specific regions of the kidney in animal models [].
Examining Motivated Behavior and Reward Pathways: PF-3845 has been used in studies investigating the impact of endocannabinoid modulation on reward-seeking behaviors. Its effects on intracranial self-stimulation, a model for studying reward pathways, have been evaluated [].
Understanding Cannabimimetic Effects: Studies have compared the effects of PF-3845, alone and in combination with other endocannabinoid modulators, to those of Δ9-tetrahydrocannabinol (THC) in drug discrimination assays [, ]. This helps to elucidate the specific contributions of different components of the endocannabinoid system to the subjective effects of cannabis.
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 1302-66-5
CAS No.: 61512-77-4